molecular formula C20H21BrN2O2 B2455133 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide CAS No. 2034415-96-6

3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Cat. No.: B2455133
CAS No.: 2034415-96-6
M. Wt: 401.304
InChI Key: YBSXDJQXLJJOIF-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a sophisticated synthetic intermediate of significant value in medicinal chemistry and drug discovery research. Its structure incorporates two pharmacologically relevant motifs: a 2-bromophenyl group and a 1-methyl-1H-indole system, linked by a propanamide chain with a pendant hydroxy group. The bromophenyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings, enabling researchers to rapidly generate diverse compound libraries. The indole scaffold is a privileged structure in pharmaceuticals , frequently found in molecules with biological activity. This combination makes the compound particularly useful for the synthesis of novel chemical entities aimed at probing biological pathways and identifying new therapeutic candidates. The hydroxymethyl group on the indole-ethyl chain offers a secondary site for further chemical modification, enhancing its utility as a multifunctional building block. This reagent is intended solely for the construction of complex organic molecules in a laboratory research setting.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-23-13-16(15-7-3-5-9-18(15)23)19(24)12-22-20(25)11-10-14-6-2-4-8-17(14)21/h2-9,13,19,24H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSXDJQXLJJOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the indole moiety through Fischer indole synthesis. The final step involves the coupling of the bromophenyl and indole intermediates with a hydroxyethyl chain under amide formation conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

Structure

The chemical structure of 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide can be represented as follows:

C18H20BrN1O2\text{C}_{18}\text{H}_{20}\text{Br}\text{N}_1\text{O}_2

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that compounds with indole structures often exhibit anticancer properties. The interaction of the indole moiety with biological targets can inhibit tumor growth. Research indicates that derivatives of this compound may modulate pathways involved in cancer cell proliferation .
  • Antimicrobial Properties : The compound's structural features suggest potential activity against various pathogens. Preliminary studies indicate effectiveness against bacterial strains, which warrants further exploration in drug development .

Biological Research

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The indole moiety can influence enzyme activities, potentially serving as an inhibitor or activator depending on the target enzyme. This property is valuable in designing selective enzyme inhibitors for therapeutic applications .
  • Receptor Interaction : The hydroxyethyl chain enhances binding affinity through hydrogen bonding, making it a candidate for receptor-targeted therapies. The bromophenyl group may facilitate halogen bonding, stabilizing interactions with receptors involved in signaling pathways .

Material Science

In addition to its biological applications, this compound can serve as a building block in materials science:

  • Synthesis of Specialty Chemicals : Its unique structure allows it to be used in synthesizing other complex molecules, which can be applied in various industrial processes .
  • Development of Functional Materials : The compound's properties may enable its use in creating functional materials with specific electronic or optical characteristics.

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at a leading university evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further development into an anticancer drug.

Case Study 2: Antimicrobial Testing

In another study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl chain can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The bromophenyl group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These features distinguish it from its chloro and fluoro analogs, making it a valuable compound for specific applications.

Biological Activity

3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide, identified by the CAS number 2034415-96-6, is a complex organic compound that has attracted attention for its potential biological activities. This compound features a bromophenyl group, an indole moiety, and a hydroxyethyl chain, which contribute to its diverse biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole moiety can modulate the activity of various enzymes and receptors, while the hydroxyethyl chain enhances binding affinity through hydrogen bonding. Additionally, the bromophenyl group facilitates halogen bonding, which can stabilize interactions with target molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. The presence of the indole structure is known to enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamideChlorine instead of BromineModerate Anticancer15.0
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamideFluorine instead of BromineLower Anticancer Activity20.0

The bromine substitution in this compound enhances its reactivity and interaction capabilities compared to its chloro and fluoro analogs .

Case Studies

Several studies have focused on the biological activities of compounds related to this compound:

  • Anticancer Evaluation : In vitro studies demonstrated that derivatives of indole compounds exhibited significant cytotoxicity against leukemia cell lines (CEM and U937), indicating that modifications in the structure can lead to enhanced biological potency .
  • Mechanistic Insights : Molecular dynamics simulations have shown that similar compounds interact with cancer-related proteins primarily through hydrophobic contacts and some hydrogen bonding, suggesting a complex mechanism of action that warrants further exploration .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the indole core and subsequent coupling with a bromophenylpropanamide moiety. Key steps include:

  • Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amine intermediates under anhydrous conditions.
  • Purification : Use column chromatography (silica gel, 60–120 mesh) with mobile phases like petroleum ether:ethyl acetate (9:1 v/v) to isolate pure products.
  • Monitoring : Thin-layer chromatography (TLC) on pre-coated silica gel plates (e.g., Merck) to track reaction progress .

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray crystallography : Employ SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon frameworks.
    • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Derivative synthesis : Systematically modify substituents (e.g., halogen substitution on the phenyl ring, indole methylation) to assess impact on bioactivity.
  • Biological assays : Test antimicrobial activity using standardized protocols (e.g., MIC determination against Gram-positive/negative bacteria).
  • Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, steric parameters) with activity trends .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity validation : Ensure ≥95% purity via HPLC and elemental analysis to exclude impurities as confounding factors.
  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, bacterial strains).
  • Orthogonal assays : Cross-validate results using alternative methods (e.g., time-kill curves vs. disk diffusion for antimicrobial activity) .

Advanced: What computational strategies are effective for predicting ADMET properties?

Methodological Answer:

  • Lipinski’s Rule of Five : Assess drug-likeness by calculating molecular weight, logP, and hydrogen bond donors/acceptors.
  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., bacterial enzymes).
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) to predict permeability and toxicity .

Advanced: How to address discrepancies between crystallographic and spectroscopic structural data?

Methodological Answer:

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
  • Refinement checks : Re-examine SHELXL refinement parameters (e.g., R-factors, residual density maps) for crystallographic outliers.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may explain spectroscopic anomalies .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Process monitoring : Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking .

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